3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
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Overview
Description
HA Peptide, also known as Influenza Hemagglutinin Peptide, is a synthetic peptide derived from the human influenza hemagglutinin protein. This peptide is composed of nine amino acids with the sequence Tyr-Pro-Tyr-Asp-Val-Pro-Asp-Tyr-Ala. It is widely used in biochemical research for tagging and purifying proteins, as well as in immunoassays to detect HA-tagged proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: HA Peptide is synthetically prepared using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Industrial Production Methods: In industrial settings, HA Peptide is produced in large quantities using automated peptide synthesizers. These machines automate the SPPS process, ensuring high purity and yield. The peptide is then lyophilized and stored under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: HA Peptide undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield individual amino acids.
Substitution: Amino acids within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Acid Hydrolysis: Typically performed using 6 M hydrochloric acid at 110°C for 18-24 hours.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or performic acid.
Major Products:
Hydrolysis: Yields free amino acids.
Oxidation: Yields oxidized amino acids such as methionine sulfoxide and cystine.
Scientific Research Applications
HA Peptide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of HA Peptide involves its ability to bind specifically to anti-HA antibodies. This binding allows for the detection, purification, and tracking of HA-tagged proteins in various experimental setups. The peptide interacts with the antibody through its specific amino acid sequence, facilitating the isolation and analysis of target proteins .
Comparison with Similar Compounds
FLAG Peptide: Another commonly used peptide tag with the sequence Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys.
c-Myc Peptide: A peptide tag derived from the c-Myc protein with the sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu.
V5 Peptide: A peptide tag with the sequence Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr.
Uniqueness of HA Peptide: HA Peptide is unique due to its high specificity and affinity for anti-HA antibodies, making it an excellent tool for protein purification and detection. Its small size minimizes interference with the bioactivity and function of the tagged proteins, making it highly versatile for various applications .
Properties
IUPAC Name |
3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-3-10-12-11(13-17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAKJMUOVQDEPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598244 |
Source
|
Record name | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10364-67-7 |
Source
|
Record name | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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